
4-(6-Fluoropyridine-3-carbonyl)-3-thiophen-2-ylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 6-Fluoropyridine-3-carbonyl chloride . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Molecular Structure Analysis
The molecular structure of fluorinated pyridines is characterized by the presence of a strong electron-withdrawing substituent(s) in the aromatic ring .Chemical Reactions Analysis
Fluoropyridines have been synthesized using various reactions, including the Umemoto reaction and the Balts-Schiemann reaction . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method .Physical And Chemical Properties Analysis
Fluoropyridines have interesting and unusual physical, chemical, and biological properties . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study focused on the synthesis of polyfunctionalized piperidone oxime ethers and evaluated their cytotoxicity on HeLa cells, showcasing the potential of fluoro-substituted piperazines in developing anticancer drug synthesis. The compounds demonstrated significant in vitro antiproliferative activity, suggesting a scope for further structural optimization of the piperidone pharmacophore towards anticancer applications (Parthiban et al., 2011).
Antimicrobial Applications
Research on eperezolid-like molecules revealed their synthesis and evaluated their antimicrobial activities. This study highlights the use of fluoro-substituted compounds in developing new antimicrobial agents. All compounds demonstrated high anti-Mycobacterium smegmatis activity, suggesting the viability of these molecules in antimicrobial therapy (Yolal et al., 2012).
Neurodegenerative and Neuropsychiatric Disease Treatment
Another significant application is in the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. A study discovered potent and selective inhibitors of Phosphodiesterase 1 (PDE1), presenting a novel scaffold for the development of drugs targeting cognitive deficits in conditions such as schizophrenia and Alzheimer's disease. This research marks a crucial step in the exploration of fluoro-substituted piperazines for central nervous system disorders (Li et al., 2016).
Antituberculosis and Antimicrobial Agents
The design and synthesis of novel piperazine unit condensed 2,6-diarylpiperidin-4-one derivatives have been explored as antituberculosis and antimicrobial agents. This study underscores the potential of fluoro-substituted compounds in combating tuberculosis and other microbial infections, with several compounds exhibiting higher inhibition potency against Mycobacterium tuberculosis H37Rv (Rani et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
4-(6-fluoropyridine-3-carbonyl)-3-thiophen-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2S/c15-11-4-3-9(8-17-11)14(20)18-6-5-16-13(19)12(18)10-2-1-7-21-10/h1-4,7-8,12H,5-6H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADXYNUZFBZZRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)C2=CC=CS2)C(=O)C3=CN=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Fluoropyridine-3-carbonyl)-3-(thiophen-2-YL)piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide](/img/structure/B2724828.png)
![7-[(4-Chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2724831.png)
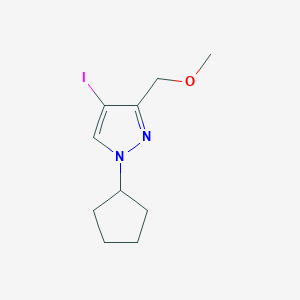
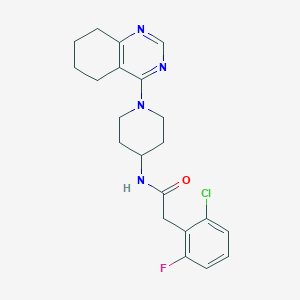
![3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2724834.png)
![(4-(benzylthio)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2724835.png)
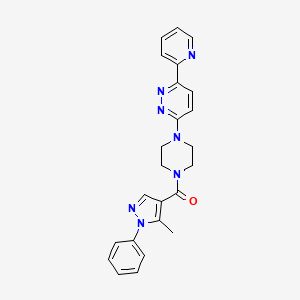
![9-(3-chloro-4-methylphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2724838.png)
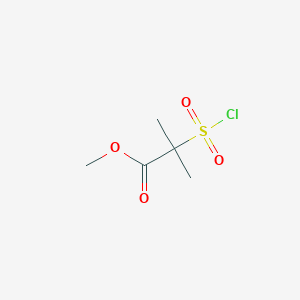
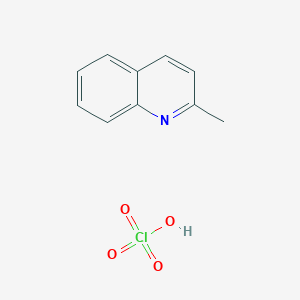

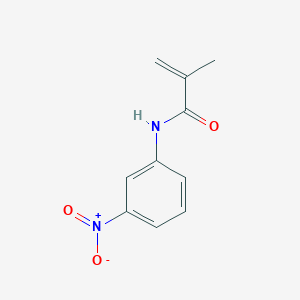
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2724849.png)